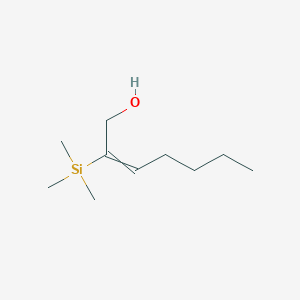![molecular formula C18H16N4 B14331294 4-[4-(4-Cyanophenyl)piperazin-1-yl]benzonitrile CAS No. 101722-12-7](/img/structure/B14331294.png)
4-[4-(4-Cyanophenyl)piperazin-1-yl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-Cyanophenyl)piperazin-1-yl]benzonitrile is an organic compound with the molecular formula C18H16N4. It is a derivative of piperazine, a common structural motif found in many pharmaceuticals and agrochemicals due to its ability to modulate pharmacokinetic properties . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Cyanophenyl)piperazin-1-yl]benzonitrile typically involves the reaction of piperazine with 4-fluorobenzonitrile . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Piperazine and 4-fluorobenzonitrile.
Reaction Conditions: The reaction is typically conducted in a suitable solvent, such as ethanol or methanol, at elevated temperatures.
Product Isolation: The product is isolated through filtration and purified using recrystallization techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to enhance yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
化学反応の分析
Types of Reactions
4-[4-(4-Cyanophenyl)piperazin-1-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
科学的研究の応用
4-[4-(4-Cyanophenyl)piperazin-1-yl]benzonitrile has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of agrochemicals and other industrial products.
作用機序
The mechanism of action of 4-[4-(4-Cyanophenyl)piperazin-1-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(4-Cyanophenyl)piperazine: A closely related compound with similar structural features.
4-(1-Piperazinyl)aniline: Another piperazine derivative with distinct properties.
Uniqueness
4-[4-(4-Cyanophenyl)piperazin-1-yl]benzonitrile is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
特性
CAS番号 |
101722-12-7 |
|---|---|
分子式 |
C18H16N4 |
分子量 |
288.3 g/mol |
IUPAC名 |
4-[4-(4-cyanophenyl)piperazin-1-yl]benzonitrile |
InChI |
InChI=1S/C18H16N4/c19-13-15-1-5-17(6-2-15)21-9-11-22(12-10-21)18-7-3-16(14-20)4-8-18/h1-8H,9-12H2 |
InChIキー |
RLQAJUVIPVAGHR-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one](/img/structure/B14331226.png)
![2-[2-(4-Morpholinyl)ethyl]benzonitrile](/img/structure/B14331233.png)
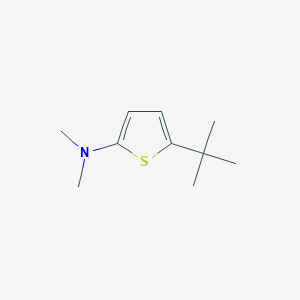
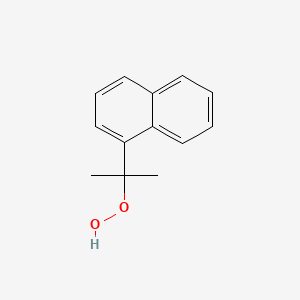
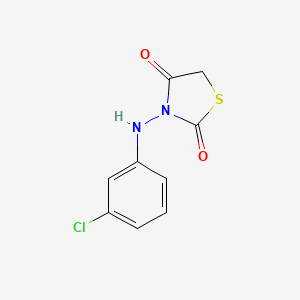

![1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene](/img/structure/B14331255.png)


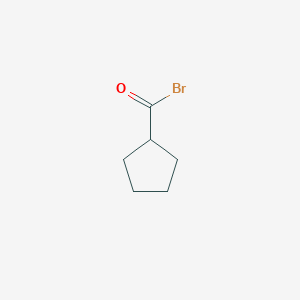
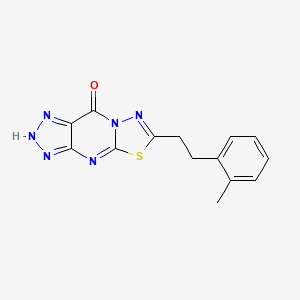
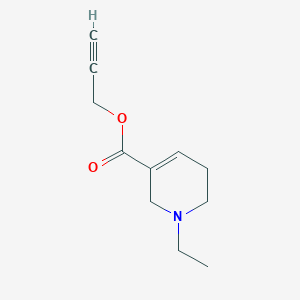
![N-{[(Piperidin-1-yl)sulfanyl]carbonothioyl}-1,3-benzothiazol-2-amine](/img/structure/B14331288.png)
